N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
Description
Properties
Molecular Formula |
C20H23ClN4O |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C20H23ClN4O/c1-11-13(12(2)25-24-11)9-10-18(26)22-17-8-4-6-15-14-5-3-7-16(21)19(14)23-20(15)17/h3,5,7,17,23H,4,6,8-10H2,1-2H3,(H,22,26)(H,24,25) |
InChI Key |
AUHTWSGFEQKHCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2CCCC3=C2NC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Biological Activity
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and case studies.
Structural Characteristics
The compound belongs to the class of carbazole derivatives , characterized by a tetrahydrocarbazole moiety linked to a pyrazole unit. The presence of a chloro group and various functional groups enhances its biological profile.
Biological Activities
Research indicates that carbazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Carbazole derivatives have demonstrated significant antimicrobial effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structure may enhance its interaction with microbial targets.
- Antitumor Activity : Several studies have highlighted the anticancer potential of carbazole derivatives. For instance, N-substituted carbazoles have shown antiproliferative effects against human cancer cell lines with IC50 values in the nanomolar range . The specific arrangement of functional groups in this compound may contribute to its efficacy in inhibiting tumor growth.
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties. They may influence pathways related to neurodegenerative diseases by modulating protein interactions and reducing oxidative stress .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Antitumor | Inhibition of cancer cell proliferation | |
| Neuroprotective | Potential modulation of neurodegenerative pathways |
Case Study: Antitumor Efficacy
In a study assessing the antiproliferative activity of various N-substituted carbazoles, it was found that compounds with similar structural motifs to this compound exhibited significant inhibition of tumor cell lines (PA1 and PC3) with MIC values ranging from 8 to 20 µM. This suggests that modifications in the molecular structure can lead to enhanced anticancer properties .
The mechanism by which this compound exerts its effects is believed to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : Some studies suggest that these compounds may interfere with signaling pathways critical for tumor growth and survival.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide exhibit significant anticancer properties. The mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
- Receptor Modulation : It may interact with cellular receptors to modulate signaling pathways associated with cell proliferation and survival.
- DNA Intercalation : Its structural components allow for potential intercalation with DNA, affecting gene expression and cellular functions.
Study on Anticancer Activity
A study published in RSC Advances demonstrated that carbazole derivatives can inhibit vascular endothelial growth factor (VEGF), a critical factor in tumor angiogenesis. This inhibition can potentially reduce tumor growth and metastasis . The study provided evidence that compounds with similar structural motifs to this compound possess promising anticancer activity through various mechanisms.
Synthesis and Biological Evaluation
Another research article discussed the synthesis of related pyrazole derivatives and their biological evaluation. The synthesized compounds were characterized using spectral analysis (IR, NMR) and showed significant biological activity against cancer cell lines . The results indicated that modifications to the pyrazole structure could enhance the anticancer efficacy of the compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The tetrahydrocarbazole core distinguishes this compound from simpler pyrazoline or imidazopyridine derivatives. For example:
- Pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) possess a five-membered dihydropyrazole ring, lacking the fused tricyclic carbazole system.
- Imidazopyridine derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) feature a bicyclic system with an imidazole ring fused to pyridine, offering distinct electronic properties compared to carbazole.
Substituent Effects
- Halogen substituents : The 8-chloro group in the target compound contrasts with the 4-fluoro or 4-bromo substituents in pyrazoline analogs . Chlorine’s higher electronegativity may enhance binding specificity in halogen-bonding interactions.
- Pyrazole modifications : The 3,5-dimethylpyrazole moiety differs from the carbaldehyde or acetyl-substituted pyrazolines in , which prioritize aldehyde groups for further functionalization .
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for preparing N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the carbazole core via cyclization of substituted indole derivatives. Chlorination at the 8-position is achieved using reagents like POCl₃ or N-chlorosuccinimide under anhydrous conditions .
- Step 2 : Functionalization of the pyrazole moiety. The 3,5-dimethylpyrazole group is introduced via nucleophilic substitution or coupling reactions. For example, K₂CO₃ in DMF facilitates alkylation of the pyrazole with propanamide intermediates .
- Step 3 : Final coupling of the carbazole and pyrazole-propanamide units using peptide coupling agents (e.g., HATU or EDCI) in dichloromethane or THF.
Key Validation : Monitor reaction progress with TLC (Rf ~0.5 in EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is structural characterization of this compound performed?
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals:
- Carbazole NH proton at δ 9.8–10.2 ppm (broad singlet).
- Pyrazole methyl groups at δ 2.1–2.4 ppm (singlets).
- ¹³C NMR : Confirm carbonyl (C=O) resonance at ~170 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z ~424 (exact mass depends on isotopic Cl).
- X-ray Diffraction : Single-crystal analysis resolves stereochemistry and confirms bond lengths/angles (e.g., monoclinic space group P2₁/c with Z=4) .
Q. What preliminary assays are used to evaluate biological activity?
- Enzyme Inhibition : Screen against kinases (e.g., CDK or Aurora kinases) using fluorescence-based ATP competition assays .
- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. IC₅₀ values <10 μM suggest therapeutic potential .
- Target Binding : Surface plasmon resonance (SPR) quantifies binding affinity to recombinant proteins (e.g., Kd <100 nM for carbazole-binding enzymes) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Pyrazole Modifications : Replace 3,5-dimethyl groups with electron-withdrawing substituents (e.g., CF₃) to enhance metabolic stability. Evidence shows bulky groups at the 4-position reduce off-target effects .
- Carbazole Substitutions : Introduce para-fluoro or methoxy groups to improve blood-brain barrier penetration .
- Propanamide Linker : Shorten the chain to reduce conformational flexibility, which may increase target specificity .
Q. How to resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?
- Pharmacokinetic Profiling :
- Assess solubility (e.g., shake-flask method in PBS pH 7.4). Poor solubility (<10 μg/mL) may limit bioavailability .
- Measure metabolic stability in liver microsomes. Rapid clearance (t₁/₂ <30 min) suggests CYP450-mediated degradation .
- Formulation Adjustments : Use nanocarriers (e.g., liposomes) or co-solvents (e.g., PEG 400) to enhance delivery .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds between the propanamide carbonyl and Lys/Arg residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the carbazole-pyrazole complex with the target protein .
- QM/MM Calculations : Optimize ligand geometry at the B3LYP/6-31G* level to refine electronic properties .
Q. How to troubleshoot low yields in the final coupling step?
- Reaction Conditions :
- Ensure anhydrous solvents (e.g., distill DMF over CaH₂).
- Optimize temperature (e.g., 0°C to room temperature for 24 hours) .
- Impurity Analysis :
- LC-MS identifies unreacted starting materials or side products (e.g., dimerization via carbazole NH).
- Add scavengers like molecular sieves to absorb residual water .
Q. What analytical techniques detect degradation products during stability studies?
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions.
- HPLC-MS/MS : Identify degradation peaks and fragment ions. Common issues include hydrolysis of the propanamide bond or oxidation of the carbazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
